Tert-butyl N-(2-aminopent-4-enyl)carbamate
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Overview
Description
Tert-butyl N-(2-aminopent-4-enyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an aminopent-4-enyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-aminopent-4-enyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminopent-4-en-1-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-aminopent-4-enyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major product is the corresponding carbamate with an oxidized aminopent-4-enyl chain.
Reduction: The major product is the corresponding carbamate with a reduced aminopent-4-enyl chain.
Substitution: The major products are the substituted carbamates, where the tert-butyl group is replaced by the nucleophile.
Scientific Research Applications
Tert-butyl N-(2-aminopent-4-enyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-aminopent-4-enyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, which prevents the amine from reacting with other reagents. The carbamate linkage can be cleaved under acidic or basic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-aminophenyl)carbamate: Similar in structure but with an aminophenyl group instead of an aminopent-4-enyl chain.
Tert-butyl N-(2-aminoethyl)carbamate: Similar in structure but with an aminoethyl group instead of an aminopent-4-enyl chain.
Uniqueness
Tert-butyl N-(2-aminopent-4-enyl)carbamate is unique due to its aminopent-4-enyl chain, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the synthesis of complex molecules and in applications where other carbamates may not be suitable .
Biological Activity
Tert-butyl N-(2-aminopent-4-enyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a carbamate derivative. Its structure includes a tert-butyl group, an amino group, and an unsaturated carbon chain, which contribute to its reactivity and biological properties. The molecular formula is C11H20N2O2, with a molecular weight of approximately 216.29 g/mol.
The biological activity of this compound may involve various mechanisms:
- Enzyme Inhibition : Carbamates are known to interact with enzymes, potentially acting as inhibitors. For instance, they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways that are important in various physiological processes.
- Antimicrobial Activity : Some studies suggest that derivatives of carbamates exhibit antimicrobial properties, making them candidates for developing new antibiotics .
Antimicrobial Properties
Research indicates that carbamate derivatives can possess significant antimicrobial activity. A study evaluating various derivatives found that certain compounds demonstrated effective inhibition against bacterial strains, suggesting that this compound could be explored for similar applications .
Anti-inflammatory Effects
Carbamates have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Anticancer Potential
Some studies have shown that compounds similar to this compound can exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. This suggests potential applications in oncology .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
Properties
IUPAC Name |
tert-butyl N-(2-aminopent-4-enyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-6-8(11)7-12-9(13)14-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVBVQEOHHOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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